

Application Note: Quantitative Analysis of 5-(4-Carboxy-3-fluorophenyl)nicotinic Acid

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Compound of Interest

Compound Name:	5-(4-Carboxy-3-fluorophenyl)nicotinic acid
Cat. No.:	B572845

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Introduction

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a molecule of interest in pharmaceutical research due to its structural similarity to nicotinic acid (Niacin), a B vitamin with important roles in cellular metabolism. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note provides detailed protocols for the quantitative analysis of **5-(4-carboxy-3-fluorophenyl)nicotinic acid** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle

These methods are based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

- **HPLC-UV Method:** This method provides a robust and widely accessible approach for quantification. The analyte is separated on a C18 column and detected by its absorbance of

ultraviolet (UV) light. The concentration of the analyte is proportional to the area of its corresponding chromatographic peak.

- LC-MS/MS Method: This method offers superior sensitivity and selectivity, making it ideal for complex biological matrices. The analyte is separated by HPLC and then ionized, and specific precursor-product ion transitions are monitored by a triple quadrupole mass spectrometer. This high selectivity minimizes interference from matrix components.

Apparatus and Reagents

- Apparatus:
 - HPLC system with a quaternary or binary pump, autosampler, and UV detector.
 - LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Analytical balance
 - pH meter
 - Vortex mixer
 - Centrifuge
 - Pipettes
- Reagents:
 - **5-(4-Carboxy-3-fluorophenyl)nicotinic acid** reference standard (Purity ≥95%)[[1](#)][[2](#)]
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)

- Ultrapure water

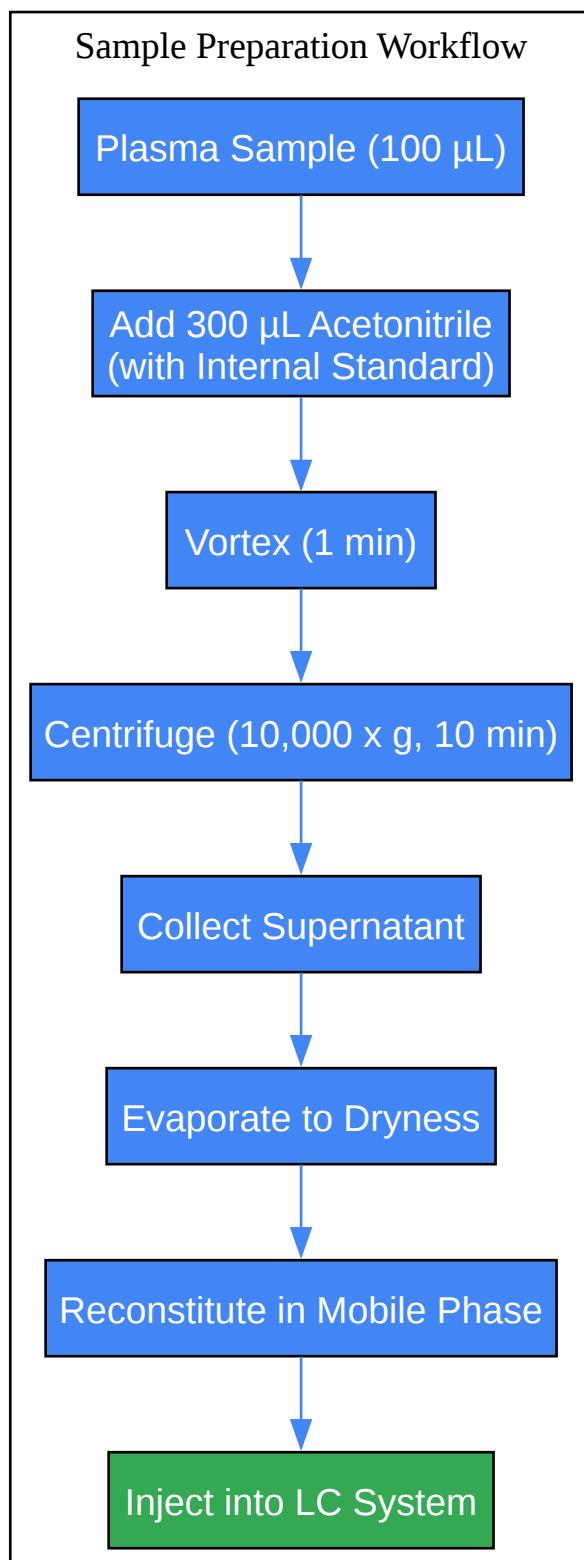
Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **5-(4-carboxy-3-fluorophenyl)nicotinic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with 50:50 (v/v) methanol:water.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL for HPLC-UV and 1 ng/mL to 1000 ng/mL for LC-MS/MS.

Sample Preparation (from Plasma)

- Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard (if used).
- Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Collect Supernatant: Carefully transfer the supernatant to a clean tube.
- Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.



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Caption: Workflow for plasma sample preparation.

HPLC-UV Method

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 1 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
UV Detection	260 nm

LC-MS/MS Method

Parameter	Condition
Column	C18, 2.1 x 100 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B for 1 min, 5% to 95% B in 5 min, hold for 2 min, return to 5% B in 1 min
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition	Hypothetical: m/z 262.1 \rightarrow 218.1 (Quantifier), 262.1 \rightarrow 172.1 (Qualifier)
Collision Energy	To be optimized
Dwell Time	100 ms

Method Validation

The developed methods should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r^2) should be >0.99 .
- Precision: The closeness of agreement among a series of measurements. It is expressed as the relative standard deviation (%RSD) and should be $<15\%$ for intra- and inter-day precision.
- Accuracy: The closeness of the test results obtained by the method to the true value. It is expressed as the percentage of recovery and should be within 85-115%.

- Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
- Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Linearity of Calibration Curve

Analyte	Concentration Range (ng/mL)	Regression Equation	Correlation Coefficient (r^2)
5-(4-Carboxy-3-fluorophenyl)nicotinic acid	1 - 1000	$y = mx + c$	>0.99

Table 2: Precision and Accuracy

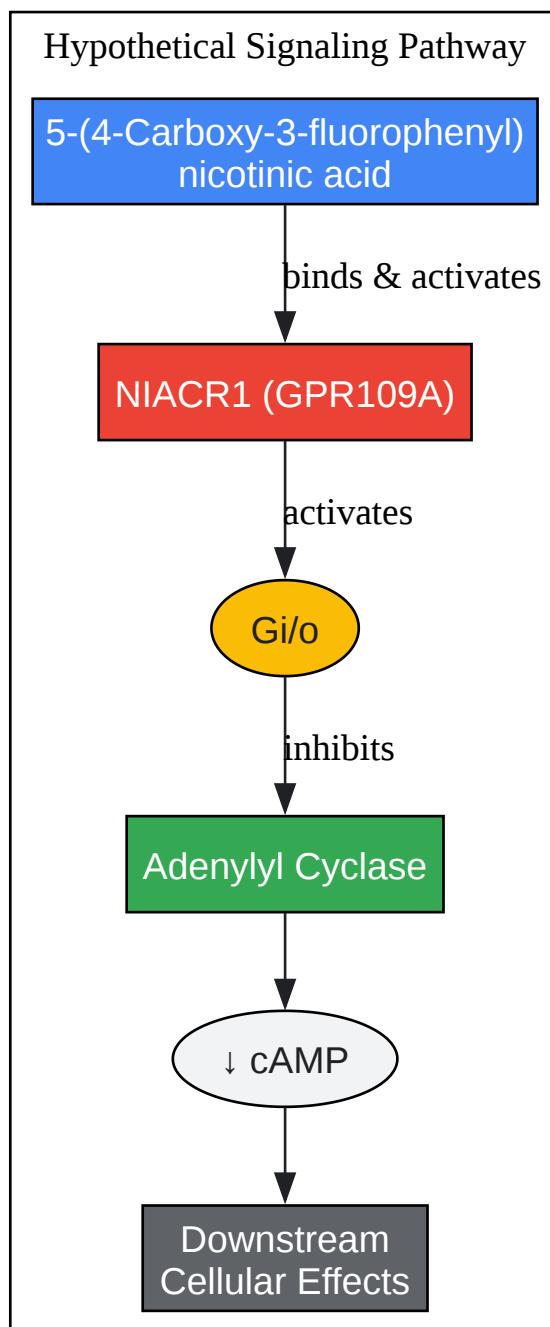
Concentration (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=18)	Accuracy (%) Recovery
Low QC	<15%	<15%	85-115%
Mid QC	<15%	<15%	85-115%
High QC	<15%	<15%	85-115%

Table 3: Recovery

Concentration (ng/mL)	Mean Peak Area (Pre-extraction Spike)	Mean Peak Area (Post-extraction Spike)	Recovery (%)
Low QC	A	B	$(B/A) \times 100$
Mid QC	C	D	$(D/C) \times 100$
High QC	E	F	$(F/E) \times 100$

Signaling Pathway Context

Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors, such as the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. Activation of this receptor can lead to a variety of downstream signaling events.



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Caption: Potential signaling pathway for a nicotinic acid analog.

Disclaimer: The LC-MS/MS parameters and the signaling pathway provided are hypothetical and should be optimized and verified experimentally. The HPLC-UV method is based on

established principles for similar compounds and serves as a starting point for method development.[3][4][5][6][7][8]

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